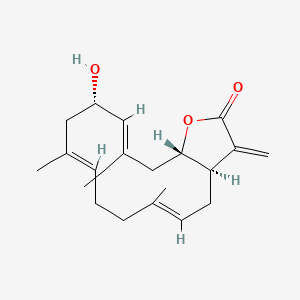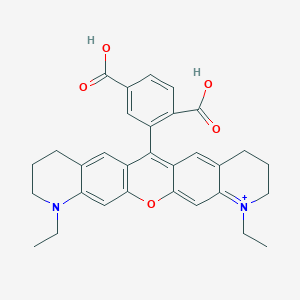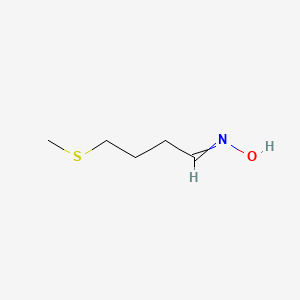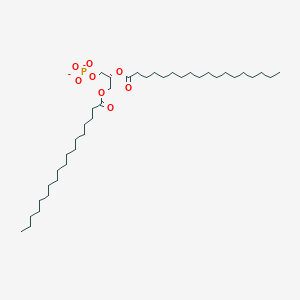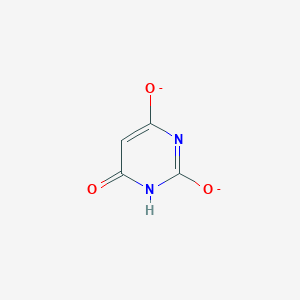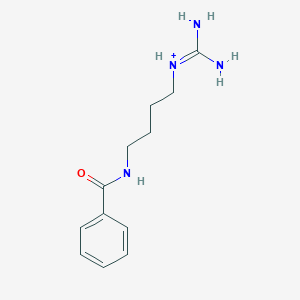
Benzoylagmatinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylagmatinium is the conjugate acid of benzoylagmatine arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a benzoylagmatine.
Wissenschaftliche Forschungsanwendungen
Treatment of Acne Vulgaris
Benzoyl Peroxide (BP) is prominently used in treating acne vulgaris. It serves as a potent bactericidal agent, substantially decreasing the population of Propionibacterium acnes in the follicle and on the skin's surface. Research indicates its effectiveness and general cutaneous safety when used for acne treatment. However, BP is a strong irritant and, although infrequent, can lead to contact dermatitis. It's known for side effects like skin irritation, often manifested as stinging or burning, accompanied by erythema and scaling. Interestingly, BP's irritant nature can lead to an unusual pattern of reticulate hyperpigmentation of the skin, likely as a consequence of irritant contact dermatitis. These findings are derived from clinical studies and patient observations over extended periods, underscoring the need for careful application and monitoring during treatment (Weinberg et al., 1998) (Cunliffe & Burke, 1982).
Potent Oxidizing Agent in Treating Cutaneous Ulcers
Benzoyl Peroxide's role as a potent organic oxidizing agent has been leveraged in the treatment of cutaneous ulcers. Its application leads to the rapid development of healthy granulation tissue and quick ingrowth of epithelium, significantly shortening healing time. It's particularly effective in treating large pressure ulcers with deep cavities, undercut edges, and sinus tracts, as well as stasis ulcers resistant to other therapies. The slow and sustained release of oxygen by Benzoyl Peroxide is believed to be instrumental in these healing processes, demonstrating its therapeutic potential beyond acne treatment (Pace, 1976).
Phototherapy in the Treatment of Acne Vulgaris
The use of Benzoyl Peroxide in phototherapy, specifically with blue (415 nm) and red (660 nm) light, has been evaluated for treating acne vulgaris. Studies have shown that phototherapy combining blue and red light can lead to significant improvement in acne treatment, likely due to the combined antibacterial and anti-inflammatory actions. These findings suggest an effective and well-tolerated approach for mild to moderate acne vulgaris, highlighting the multifaceted applications of Benzoyl Peroxide in dermatological treatments (Papageorgiou et al., 2000).
Mitigating Effects of Benzoyl Peroxide on Skin
Studies on the use of alpha-tocotrienol supplementation in mitigating Benzoyl Peroxide-induced skin changes have shown promising results. Benzoyl Peroxide, commonly used in acne treatment, can lead to unwanted side effects related to stratum corneum function, including significant depletion of skin antioxidants. Alpha-tocotrienol supplementation has been found to counteract lipid peroxidation induced by Benzoyl Peroxide, although it doesn't mitigate the barrier perturbation in the stratum corneum caused by the compound. This research opens pathways to explore antioxidant supplementation as a means to counteract the adverse effects of Benzoyl Peroxide on the skin (Weber et al., 2003).
Eigenschaften
Produktname |
Benzoylagmatinium |
|---|---|
Molekularformel |
C12H19N4O+ |
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
4-benzamidobutyl(diaminomethylidene)azanium |
InChI |
InChI=1S/C12H18N4O/c13-12(14)16-9-5-4-8-15-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17)(H4,13,14,16)/p+1 |
InChI-Schlüssel |
ZRBMNUPECIGKKJ-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[NH+]=C(N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



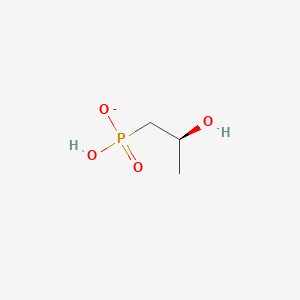
![3-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile](/img/structure/B1265019.png)
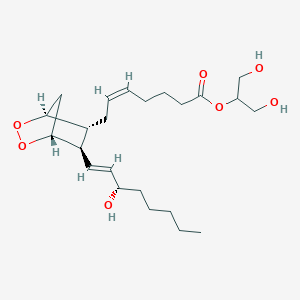

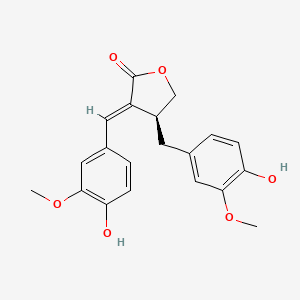


![Dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene](/img/structure/B1265027.png)
